Sodium acetylide

Catalog No.
S610431
CAS No.
1066-26-8
M.F
C2HNa
M. Wt
48.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetylide

CAS Number

1066-26-8

Product Name

Sodium acetylide

IUPAC Name

sodium;ethyne

Molecular Formula

C2HNa

Molecular Weight

48.02 g/mol

InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N

SMILES

C#[C-].[Na+]

Canonical SMILES

C#[C-].[Na+]

Isomeric SMILES

C#[C-].[Na+]

The exact mass of the compound Sodium acetylide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of acetylide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium acetylide (CAS 1066-26-8) is a fundamental organometallic reagent serving as a direct nucleophilic source of the ethynyl group (-C≡CH) for carbon-carbon bond formation. Widely utilized in Favorskii-type ethynylations, it is a cornerstone in the industrial synthesis of propargyl alcohols, vitamin intermediates, and complex pharmaceutical precursors. Unlike gaseous acetylene, which requires specialized handling and cryogenic ammonia, sodium acetylide is commercially procured as a stable 18 wt% suspension in xylene or mineral oil, offering controlled reactivity and precise stoichiometry . It serves as a highly scalable, cost-effective alternative to lithium acetylides and ethynyl Grignard reagents for robust synthetic workflows [1].

Generic substitution of sodium acetylide with other metal acetylides or in situ acetylene generation frequently fails due to divergent basicity, solubility, and stereochemical behavior. While lithium acetylide is milder and more soluble, it is often cost-prohibitive for bulk standard ethynylations. Conversely, substituting with ethynylmagnesium bromide (a Grignard reagent) fundamentally alters the transition state of carbonyl additions, often reversing the diastereoselectivity from the desired axial attack to an undesired equatorial attack in cyclic systems [1]. Furthermore, attempting to replace pre-formed sodium acetylide with bulk calcium carbide introduces heterogeneous reaction conditions and impure gas generation, severely compromising yield and reproducibility in precision organic synthesis.

Stereochemical Control in Cyclic Ketone Ethynylation

In the stereoselective synthesis of complex APIs, such as the Islatravir precursor, the choice of acetylide counterion strictly dictates the stereochemical outcome. Sodium acetylide (utilized as an aluminate complex) intrinsically favors axial approach to sterically biased cyclic ketones, yielding the desired diastereomer with high selectivity (8.4:1 dr at 822 g scale). In direct contrast, ethynylmagnesium bromide favors the undesired equatorial addition product [1].

Evidence DimensionDiastereomeric preference
Target Compound DataSodium acetylide-derived (favors axial addition, 8.4:1 dr)
Comparator Or BaselineEthynylmagnesium bromide (favors undesired equatorial addition)
Quantified DifferenceComplete reversal of major diastereomer
ConditionsAddition to substituted 4-tert-butylcyclohexanone derivatives

Procuring sodium acetylide is mandatory for synthetic routes requiring strict axial ethynylation, where Grignard equivalents would ruin the stereochemical yield.

Commercial Scale-Up and Bulk Reagent Availability

For ton-scale manufacturing, the physical form and commercial availability of the ethynylating agent are critical. Ethynylmagnesium bromide is typically limited to dilute solutions (e.g., 0.5 M in THF) from specialized suppliers, severely restricting reactor throughput. Sodium acetylide, however, is inexpensive and widely available in bulk as a concentrated solid or dense slurry (18 wt% in xylene) due to its established industrial importance, enabling high-throughput, large-scale API synthesis such as the 822 g batch scale demonstrated for Islatravir [1].

Evidence DimensionCommercial concentration and bulk availability
Target Compound DataAvailable in bulk as an 18 wt% slurry or solid
Comparator Or BaselineEthynylmagnesium bromide (limited to ~0.5 M dilute solutions)
Quantified DifferenceVastly superior mass-efficiency and supplier availability for ton-scale
ConditionsIndustrial procurement for >800 g to ton-scale API synthesis

Buyers scaling up ethynylation reactions must prioritize sodium acetylide to avoid the severe supply chain bottlenecks and low reactor throughput associated with dilute Grignard reagents.

Safety and Processability via Pre-formed Suspensions

Traditionally, sodium acetylide was generated in situ by bubbling explosive acetylene gas through a solution of sodium metal in liquid ammonia, requiring cryogenic conditions (-33 °C) and stringent safety protocols. Procuring commercial sodium acetylide as an 18 wt% suspension in xylene or mineral oil eliminates the need for on-site gas handling and cryogenic ammonia, providing a stable, easily quantifiable slurry that maintains reactivity for standard alkynylations at ambient or slightly elevated temperatures .

Evidence DimensionProcess handling requirements
Target Compound Data18 wt% Sodium acetylide suspension (pumpable slurry, standard reactor compatible)
Comparator Or BaselineIn situ generation (requires explosive gas handling, cryogenic liquid ammonia)
Quantified DifferenceElimination of cryogenic (-33 °C) and pressurized flammable gas requirements
ConditionsStandard laboratory or plant-scale ethynylation

Purchasing the pre-formed xylene suspension drastically lowers the infrastructure, safety, and equipment costs associated with acetylene-based carbon-carbon bond formation.

Stereoselective Synthesis of Pharmaceutical Intermediates

Due to its strong preference for axial addition in cyclic ketone systems, sodium acetylide is the reagent of choice for synthesizing specific diastereomers of ethynyl carbinols, such as those required for the HIV drug Islatravir. It outperforms Grignard reagents where strict stereocontrol is mandatory [1].

Ton-Scale Industrial Ethynylation

Sodium acetylide is highly optimal for the bulk ethynylation of robust ketones. Its low cost, high concentration (18 wt% slurry), and widespread availability make it the primary procurement target over dilute (0.5 M) ethynyl Grignard reagents for large-scale manufacturing [1].

Terminal Alkyne Introduction in Standard Organic Synthesis

For general laboratory preparation of terminal alkynes and propargyl alcohols, the commercial xylene suspension of sodium acetylide offers a safe, pumpable, and reliable nucleophile. It strictly avoids the severe hazards of handling gaseous acetylene or the impurities associated with bulk calcium carbide .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1066-26-8

Wikipedia

Monosodium acetylide

General Manufacturing Information

Sodium acetylide (Na(C2H)): ACTIVE

Dates

Last modified: 08-15-2023

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